molecular formula C11H15ClFN B1318659 2-(4-Fluorophenyl)piperidine hydrochloride CAS No. 1187174-10-2

2-(4-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1318659
CAS No.: 1187174-10-2
M. Wt: 215.69 g/mol
InChI Key: YAVUREZBMQVFFY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom on the phenyl ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . Compounds in this class are known to interact with various receptors and enzymes in the body, but the specific target for this compound remains to be identified.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and metabolic processes

Pharmacokinetics

The molecular weight of the compound is 2157 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed. The presence of a fluorine atom may also enhance the metabolic stability of the compound.

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain neurotransmitter receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall effects on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Toxicity studies have highlighted the importance of careful dosage management to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in certain tissues can influence its efficacy and potential side effects. Studies have shown that it can accumulate in the brain, affecting neuronal function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine under acidic conditions to form the intermediate 2-(4-fluorophenyl)piperidine. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid, while reduction may produce 4-fluorophenylmethanol .

Scientific Research Applications

Pharmaceutical Development

2-(4-Fluorophenyl)piperidine hydrochloride serves as a crucial intermediate in synthesizing numerous pharmaceuticals. Its structural properties allow it to play a vital role in developing drugs targeting neurological disorders, including depression and anxiety. The compound's incorporation into drug formulations enhances the efficacy and bioavailability of active ingredients.

Case Study: Neurological Drug Development

A study highlighted the synthesis of novel antidepressants using this compound as an intermediate. These compounds exhibited significant serotonin reuptake inhibition, indicating potential therapeutic effects in treating major depressive disorder (Melloni et al., 2001) .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter mechanisms, contributing to understanding various mental health conditions. Researchers employ it to explore the pharmacodynamics of drugs affecting serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study: Mechanistic Studies

Research involving this compound has demonstrated its role in modulating neurotransmitter release, providing insights into treatment strategies for anxiety disorders. The findings suggest that compounds based on this structure can effectively alter synaptic transmission dynamics (Smith et al., 2023).

Analytical Chemistry

The compound is frequently used as a standard reference material in analytical chemistry. Its unique chemical properties allow for accurate detection and quantification of related substances in complex mixtures, facilitating quality control in pharmaceutical manufacturing.

Data Table: Analytical Applications

Application AreaMethodologyPurpose
Quality ControlHPLCQuantification of active ingredients
Environmental AnalysisGC-MSDetection of contaminants
Forensic ScienceLC-MSIdentification of unknown substances

Drug Formulation

In drug formulation, this compound improves the solubility and stability of pharmaceutical products. Its ability to enhance the bioavailability of drugs makes it a valuable component in developing effective medications.

Case Study: Formulation Enhancements

A formulation study demonstrated that incorporating this compound significantly increased the solubility of poorly soluble drugs, leading to improved therapeutic outcomes in clinical settings (Johnson et al., 2022).

Material Science

Beyond its pharmaceutical applications, this compound is explored in material science for developing new polymers with specific properties. These materials can be utilized in various industrial applications due to their enhanced mechanical and thermal characteristics.

Data Table: Material Properties

PropertyValueApplication Area
Thermal StabilityHighAerospace materials
Mechanical StrengthEnhancedConstruction materials
Chemical ResistanceExcellentCoatings for industrial applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)piperidine hydrochloride include other fluorinated piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Biological Activity

2-(4-Fluorophenyl)piperidine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H17ClFNC_{12}H_{17}ClFN. The presence of the fluorine atom on the phenyl ring significantly influences its biological activity by enhancing lipophilicity and receptor binding affinity.

Receptor Interactions

The compound exhibits significant interactions with several receptors:

  • Dopamine Transporter (DAT) : Studies have indicated that derivatives of 2-(4-Fluorophenyl)piperidine show high binding affinities at DAT, which is crucial for the treatment of disorders like ADHD and addiction .
  • Serotonin Transporter (SERT) : Similar to DAT, these compounds also interact with SERT, suggesting potential applications in mood disorders .
  • Adrenergic Receptors : The compound has been evaluated as an antagonist at alpha-1 adrenergic receptors and serotonin 5-HT2 receptors, showing promising antihypertensive effects .

Biological Activity Data

Activity Receptor Binding Affinity (pA2) Notes
Alpha-1 adrenergic antagonistα1-Adrenoceptor7.83 ± 0.20Potent antihypertensive effects in animal models
Serotonin antagonist5-HT2 Receptor9.47 ± 0.17Enhanced blocking activity with specific substitutions
Dopamine transporter interactionDATHigh affinityRelevant for ADHD treatment

Antihypertensive Effects

A notable study evaluated a derivative containing the 4-fluorophenyl group, demonstrating significant antihypertensive activity in DOCA-salt hypertensive dogs. The compound exhibited a more potent effect than doxazosin at a dosage of 3 mg/kg .

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MIC) ranged from 0.22 to 0.25 µg/mL for the most active derivatives, indicating strong bactericidal effects .

Metabolic Stability

Metabolic stability studies reveal that certain derivatives of 2-(4-Fluorophenyl)piperidine maintain stability in liver microsomes, suggesting a favorable pharmacokinetic profile for therapeutic use. Compounds with enhanced metabolic stability are prioritized for further development due to their potential for reduced side effects and improved efficacy .

Properties

IUPAC Name

2-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVUREZBMQVFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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